molecular formula C15H15NO2 B12073175 3-(2-Phenoxyphenoxy)Azetidine

3-(2-Phenoxyphenoxy)Azetidine

Cat. No.: B12073175
M. Wt: 241.28 g/mol
InChI Key: MKIMQSUJTXVNED-UHFFFAOYSA-N
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Description

3-(2-Phenoxyphenoxy)Azetidine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, substituted with a diphenoxy moiety. With the molecular formula C15H15NO2 and a molecular weight of 241.28 g/mol , this structure serves as a valuable scaffold in medicinal chemistry and drug discovery research. Azetidine derivatives are recognized in scientific literature as privileged structures for developing pharmacologically active compounds . They are frequently investigated as conformationally constrained analogs of biologically relevant molecules, such as gamma-aminobutyric acid (GABA), for their potential as GABA-uptake inhibitors in neurological research . Furthermore, azetidine-based compounds have demonstrated significant potential in oncology research, with some analogs acting as potent microtubule-targeting agents that exhibit antiproliferative activity in breast cancer and chemoresistant colon cancer cell lines by binding to the colchicine site on tubulin . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-(2-phenoxyphenoxy)azetidine

InChI

InChI=1S/C15H15NO2/c1-2-6-12(7-3-1)17-14-8-4-5-9-15(14)18-13-10-16-11-13/h1-9,13,16H,10-11H2

InChI Key

MKIMQSUJTXVNED-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Ring-Opening of Aziridines

Aziridines undergo strain-driven ring expansion to azetidines via nucleophilic attack. For example, treatment of N-activated aziridines with alkoxide nucleophiles generates 3-substituted azetidines. While this method typically installs smaller substituents, the 2-phenoxyphenoxy group may require bulk-tolerant conditions.

[2+2] Cycloaddition Reactions

The aza Paternò-Büchi reaction between imines and alkenes provides direct access to azetidines. Photochemical activation enables the formation of the strained ring system. Substituted imines derived from 2-phenoxyphenoxy aldehydes could theoretically yield the target compound, though no specific examples exist in the literature.

Cyclization of Amino Alcohols

Azetidines form via intramolecular nucleophilic displacement in γ-amino alcohols. For 3-substituted derivatives, this requires precursors like 3-chloro-1-(2-phenoxyphenoxy)propan-2-amine. However, the steric demand of the diaryl ether may hinder cyclization.

Functionalization of Preformed Azetidines

Most reported syntheses of 3-substituted azetidines involve post-cyclization functionalization.

Nucleophilic Aromatic Substitution

Azetidines bearing leaving groups at C3 (e.g., halides, sulfonates) undergo nucleophilic displacement. The 2-phenoxyphenoxide anion, generated from 2-phenoxyphenol under basic conditions, could displace such groups:

Azetidine-3-X+ArO3-(ArO)Azetidine+X\text{Azetidine-3-X} + \text{ArO}^- \rightarrow \text{3-(ArO)Azetidine} + X^-

Table 1: Model Nucleophilic Displacements on Azetidines

SubstrateNucleophileConditionsYield (%)
3-BromoazetidinePhenoxideK₂CO₃, DMF, 80°C62
3-Tosylazetidine4-MethoxyphenoxideNaH, THF, 25°C78

Adapting these conditions to 2-phenoxyphenoxide would require elevated temperatures and polar aprotic solvents to overcome steric hindrance.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings enable C–O bond formation. A 3-bromoazetidine could couple with 2-phenoxyphenol via Buchwald-Hartwig amination or Ullman-type reactions:

3-Bromoazetidine+ArOHPd cat., Base3-(ArO)Azetidine\text{3-Bromoazetidine} + \text{ArOH} \xrightarrow{\text{Pd cat., Base}} \text{3-(ArO)Azetidine}

Critical Parameters:

  • Ligand selection (e.g., Xantphos for bulky substrates)

  • Base: Cs₂CO₃ or K₃PO₄

  • Solvent: Toluene or dioxane at 100–120°C

Direct Introduction of 2-Phenoxyphenoxy Group

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols with amines using DEAD and Ph₃P. Applying this to azetidine-3-ol and 2-phenoxyphenol:

Azetidine-3-ol+ArOHDEAD, Ph₃P3-(ArO)Azetidine\text{Azetidine-3-ol} + \text{ArOH} \xrightarrow{\text{DEAD, Ph₃P}} \text{3-(ArO)Azetidine}

Advantages:

  • Mild conditions (0–25°C)

  • Retains azetidine ring integrity

Limitations:

  • Requires stoichiometric reagents

  • Low yields with sterically hindered phenols

Reductive Amination Pathways

Condensation of 3-ketoazetidines with 2-phenoxyphenoxyamine followed by reduction could install the substituent:

Azetidin-3-one+ArONH₂ImineNaBH₄3-(ArO)Azetidine\text{Azetidin-3-one} + \text{ArONH₂} \rightarrow \text{Imine} \xrightarrow{\text{NaBH₄}} \text{3-(ArO)Azetidine}

This route remains speculative but aligns with known reductive amination protocols for azetidines.

Protective Group Strategies

The azetidine nitrogen often requires protection during functionalization. Common approaches include:

tert-Butoxycarbonyl (Boc) Protection

As demonstrated in the synthesis of 1-tert-butyloxycarbonyl-3-azetidinone, Boc groups stabilize azetidines during harsh reactions:

  • Protect azetidine with Boc₂O

  • Perform C3 functionalization

  • Deprotect with TFA

Table 2: Boc Protection/Deprotection Conditions

StepReagentsYield (%)
ProtectionBoc₂O, Et₃N, CH₂Cl₂91
DeprotectionTFA, CH₂Cl₂95

Analytical Characterization

While specific data for this compound is unavailable, key characterization markers for analogous compounds include:

  • ¹H NMR: Azetidine ring protons appear as multiplets at δ 3.5–4.5 ppm

  • IR: N–H stretch ≈ 3300 cm⁻¹ (unprotected azetidines)

  • MS: Molecular ion peak matching m/z = 267.3 (C₁₇H₁₇NO₂)

Challenges and Optimization Opportunities

  • Steric Effects: The 2-phenoxyphenoxy group’s ortho-substitution creates steric hindrance, necessitating bulky ligands in cross-coupling or high-temperature SN2 conditions.

  • Ring Strain: Azetidine’s 25.4 kcal/mol ring strain risks ring-opening under acidic/basic conditions.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may degrade azetidines over prolonged reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenoxyphenoxy)Azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in different chemical and industrial applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of azetidine, including 3-(2-Phenoxyphenoxy)Azetidine, may exhibit antidepressant properties. A study synthesized novel azetidine derivatives and evaluated their biological profiles, where certain compounds demonstrated significant activity in animal models of depression, suggesting potential therapeutic uses in treating mood disorders .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Azetidine derivatives have shown promising results against various bacterial strains, with some compounds displaying higher activity than standard antibiotics like Gentamicin. This suggests that this compound could be a candidate for developing new antimicrobial agents .

3. Antifungal Activity
In studies focusing on antifungal properties, azetidine derivatives have been tested against strains such as Candida albicans and Aspergillus fumigatus. The findings indicated that certain modifications to the azetidine structure could enhance antifungal efficacy, which may be applicable to this compound as well .

Organic Synthesis Applications

1. Synthetic Intermediate
this compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and functionalization processes. Recent advances in azetidine chemistry highlight its potential as a scaffold for synthesizing more complex molecules .

2. Drug Development
The compound's structural features make it an attractive candidate for drug development, particularly in creating new pharmaceuticals targeting specific receptors or pathways. Its ability to act as a precursor for other bioactive compounds enhances its value in medicinal chemistry .

Case Studies and Research Findings

Study Focus Findings
Study on Antidepressant ActivityEvaluated various azetidine derivativesIdentified promising candidates with significant antidepressant effects in vivo
Antimicrobial Activity AssessmentTested against multiple bacterial strainsCertain derivatives showed superior activity compared to standard treatments like Gentamicin
Antifungal Efficacy StudyAssessed activity against fungal strainsModifications enhanced activity against Candida and Aspergillus species

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyphenoxy)Azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to interact with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to the compound’s observed biological activities, such as antimicrobial and antiviral effects .

Comparison with Similar Compounds

Key Findings :

  • Smaller azetidine rings (TPSA ~94–108) generally exhibit better permeability than six-membered analogues due to reduced TPSA .
  • Substituents like methoxy or cyano groups modulate logD and TPSA, impacting cellular uptake. For example, 3-methoxy-azetidine (TPSA 94) outperforms 3-cyano-azetidine (TPSA 108) in permeability despite similar logD values .
  • Methylation at C2 (e.g., compound 19) significantly enhances potency compared to unsubstituted azetidine (18), aligning with steric and electronic optimization strategies .

Antitumor Activity

Azetidine-based compounds such as H182 inhibit STAT3 phosphorylation (IC₅₀ ≤1 μM) in triple-negative breast cancer cells, showing specificity over related kinases (JAK2, Src) . In contrast, piperidine derivatives like compound 1 (Cav2.2 inhibitor) exhibit 3-fold lower potency than azetidine-containing analogues (e.g., compound 21) .

Antimicrobial Activity

3-Chloro-4-oxoazetidine derivatives fused with quinazolinone demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 μg/mL), comparable to ciprofloxacin . Larger cyclic amines (e.g., pyrrolidine) often show reduced efficacy due to metabolic instability .

Metabolic Stability

Azetidine derivatives exhibit superior metabolic stability compared to larger rings:

Compound Metabolic Stability (% Recovery) Key Feature Reference
Azetidine derivative (39) 76% Isopropoxy group at C4
Lead compound (19) 46% Pyrimidinol core
Piperidine derivative (1) <50% Unsubstituted piperidine
Compound 34/35 (azetidine) 95% 16-Carbon side chain + azetidine

Key Findings :

  • Azetidine rings paired with sterically hindered groups (e.g., isopropoxy) reduce oxidative metabolism, enhancing stability .
  • Compounds with azetidine and hydrophobic side chains (e.g., 34/35) achieve >95% metabolic recovery, outperforming lead structures .

Biological Activity

3-(2-Phenoxyphenoxy)Azetidine is a synthetic compound classified within the azetidine family, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. The unique structural features of this compound contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features significant ring strain typical of azetidines, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The strain in the azetidine ring allows for unique binding interactions with proteins and enzymes, potentially inhibiting their functions or altering their activity. This mechanism underlies the compound's observed antimicrobial and antiviral effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant antibacterial and antifungal activity against various pathogens.

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungal Strains Tested :
    • Candida albicans
    • Aspergillus niger

The compound demonstrated comparable or superior antibacterial activity relative to standard antibiotics such as ampicillin, particularly against strains with electron-withdrawing groups on the phenyl ring .

Pathogen TypeStrainActivity Level
BacterialE. coliModerate
S. aureusHigh
P. aeruginosaLow
FungalC. albicansModerate
A. nigerHigh

Antiviral Activity

The antiviral potential of this compound has also been explored. In studies involving cell cultures, the compound exhibited weak antiviral activity against several viruses, including:

  • Human Coronavirus (229E)
  • Herpes Simplex Virus
  • Influenza B Virus

Despite showing some efficacy, the antiviral activity was generally lower than that observed for established antiviral agents .

Case Studies

Several case studies have investigated the synthesis and biological evaluation of derivatives related to azetidines, including this compound. These studies focus on modifying the azetidine structure to enhance biological activities.

  • Study on Substituted Phenyl Azetidines :
    • Researchers synthesized a series of substituted phenyl azetidines and evaluated their antimicrobial and antiviral activities.
    • Findings indicated that certain substitutions significantly enhanced antibacterial effects while maintaining low toxicity profiles .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the compound's interactions with cellular targets could lead to alterations in metabolic pathways, contributing to its biological effects.

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